L-Phenylalanine, 4-(3,5-dimethyl-4-isoxazolyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
Description
L-Phenylalanine, 4-(3,5-dimethyl-4-isoxazolyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- (CAS: 926242-17-3) is an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary protection of the α-amino group. The unique structural feature of this compound is the 4-(3,5-dimethyl-4-isoxazolyl) substituent on the phenylalanine side chain. This heterocyclic modification introduces steric and electronic effects that can influence peptide conformation, solubility, and reactivity during synthesis .
Properties
IUPAC Name |
(2S)-3-[4-(3,5-dimethyl-1,2-oxazol-4-yl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O5/c1-17-27(18(2)36-31-17)20-13-11-19(12-14-20)15-26(28(32)33)30-29(34)35-16-25-23-9-5-3-7-21(23)22-8-4-6-10-24(22)25/h3-14,25-26H,15-16H2,1-2H3,(H,30,34)(H,32,33)/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGGJSHXLHVROE-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Ketoamide Intermediates
A patented approach involves reacting 4-aminophenylalanine with acetylacetone (2,4-pentanedione) in the presence of hydroxylamine hydrochloride. The reaction proceeds under acidic conditions (pH 4–5, acetic acid/water) at 60–80°C for 12–18 hours, yielding the isoxazole-substituted phenylalanine intermediate:
Yield : 78–85% after recrystallization from ethanol/water (3:2).
Nitrile Oxide-Alkyne Cycloaddition
Alternative routes employ Cu(I)-catalyzed [3+2] cycloaddition between 4-ethynylphenylalanine and 3,5-dimethylisoxazole nitrile oxide. This method offers superior regioselectivity (>95%) but requires anhydrous conditions and inert atmosphere.
Fmoc Protection of the Amino Group
The N-terminal Fmoc group is introduced using Fmoc-Cl (9-fluorenylmethyl chloroformate) under Schotten-Baumann conditions:
Standard Protocol
-
Dissolve isoxazolylphenylalanine (1 equiv) in 1:1 dioxane/water .
-
Add Fmoc-Cl (1.2 equiv) and NaHCO₃ (2.5 equiv) at 0°C.
-
Stir for 4–6 hours at room temperature.
-
Acidify to pH 2 with HCl, extract with ethyl acetate, and evaporate.
Reaction Efficiency :
| Parameter | Value |
|---|---|
| Temperature | 0°C → 25°C |
| Time | 4–6 hours |
| Yield | 90–92% |
| Purity (HPLC) | ≥95% |
Side products include di-Fmoc derivatives (<5%), mitigated by stoichiometric control.
Purification and Crystallization Techniques
Crude product purification leverages solubility differences in mixed solvent systems:
Ethanol/Water Recrystallization
Alternative Solvent Systems
-
Ethyl acetate/petroleum ether : Effective for removing hydrophobic impurities.
-
Methylene chloride/pumice : Used in early patents but phased out due to toxicity concerns.
Analytical Validation and Quality Control
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanine, 4-(3,5-dimethyl-4-isoxazolyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The free amino group can participate in peptide bond formation with other amino acids or peptides.
Substitution Reactions: The isoxazole ring can undergo substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide) is commonly used.
Coupling: Carbodiimides such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used for peptide bond formation.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Peptides: Coupling reactions result in the formation of peptides.
Functionalized Isoxazole Derivatives: Substitution reactions yield various functionalized derivatives.
Scientific Research Applications
L-Phenylalanine, 4-(3,5-dimethyl-4-isoxazolyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- is used in various scientific research applications:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: The compound is explored for its potential therapeutic applications, including drug design and development.
Biological Studies: It is used in studies involving protein-protein interactions and enzyme-substrate interactions.
Industrial Applications: The compound is used in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of L-Phenylalanine, 4-(3,5-dimethyl-4-isoxazolyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the construction of complex peptides and proteins.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and physicochemical properties of the target compound and its analogs:
Key Research Findings
- Heterocyclic Modifications : The 3,5-dimethyl-isoxazole group in the target compound introduces a nitrogen-oxygen heterocycle, which can participate in hydrogen bonding and influence peptide secondary structures .
- Steric Effects : Bulky substituents like tert-butyl (CAS 213383-02-9) and biphenyl (CAS 199110-64-0) significantly increase steric hindrance, slowing coupling efficiency but improving protease resistance .
- Electronic Effects : Chlorinated derivatives (CAS 175453-08-4) are valuable intermediates in Suzuki-Miyaura cross-coupling reactions, enabling further functionalization .
- Fluorination : 3,5-Difluoro substitution (CAS 205526-24-5) enhances lipophilicity and bioavailability, making it useful in drug design .
Biological Activity
L-Phenylalanine, 4-(3,5-dimethyl-4-isoxazolyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- (CAS Number: 1381790-25-5) is a complex derivative of the amino acid phenylalanine. This compound exhibits a unique structure that enhances its biological activity, particularly in neurotransmitter synthesis and transport mechanisms. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
L-Phenylalanine, 4-(3,5-dimethyl-4-isoxazolyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- possesses the molecular formula C29H26N2O5 and a molecular weight of approximately 482.53 g/mol. The compound features an aromatic isoxazole ring and a fluorenylmethoxycarbonyl group, which plays a crucial role in its reactivity and interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C29H26N2O5 |
| Molecular Weight | 482.53 g/mol |
| CAS Number | 1381790-25-5 |
| SMILES | O=C(NC@HCc1ccc(cc1)c1c(C)noc1C)OCC1c2ccccc2c2c1cccc2 |
| Hydrogen Bond Acceptor Count | 6 |
| Hydrogen Bond Donor Count | 2 |
Mechanisms of Biological Activity
L-Phenylalanine derivatives are known to participate in various biochemical pathways. The compound's structure allows it to undergo nucleophilic substitutions and electrophilic additions due to the presence of reactive functional groups. This reactivity is significant for synthesizing neurotransmitters such as dopamine and serotonin, which are vital for numerous physiological processes.
Neurotransmitter Synthesis
Research indicates that L-Phenylalanine can be converted into tyrosine through the action of phenylalanine hydroxylase (PAH). Tyrosine subsequently serves as a precursor for the synthesis of dopamine, norepinephrine, and epinephrine:
This pathway highlights the importance of L-Phenylalanine in neurotransmitter biosynthesis and its potential implications in neuropharmacology.
Biological Targets and Interactions
Studies have shown that L-Phenylalanine interacts with several biological targets, influencing various physiological functions:
- Neurotransmitter Transporters : It has been observed that L-Phenylalanine can modulate the activity of neurotransmitter transporters, affecting the reuptake of dopamine and serotonin in neuronal synapses.
- Cell Proliferation : The compound has been linked to enhanced cell proliferation in certain contexts, particularly through its interaction with T-cell receptors, promoting lymphocyte activation and proliferation .
- Stress Response : In plant systems, derivatives like L-Phenylalanine have been associated with increased resistance to abiotic stressors by influencing melatonin biosynthesis through bacterial pathways .
Case Studies
A study examining the effects of phenylalanine derivatives on T-cell activation revealed that specific structural modifications could enhance their efficacy as immunomodulators. The research highlighted how L-Phenylalanine derivatives could act as positive regulators in T-cell coactivation by binding to key receptors involved in immune responses .
Another investigation focused on the role of bacterial phenylalanine hydroxylase (PAH) in melatonin biosynthesis demonstrated that L-Phenylalanine is crucial for synthesizing 5-hydroxytryptophan (5-HTP), a precursor to melatonin. This finding suggests potential applications in agricultural biotechnology for enhancing plant resilience through microbial interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
